molecular formula Al2Li B14255216 Pubchem_71356694 CAS No. 242815-88-9

Pubchem_71356694

Cat. No.: B14255216
CAS No.: 242815-88-9
M. Wt: 60.9 g/mol
InChI Key: RWAMIRLSZSKQHU-UHFFFAOYSA-N
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Description

PubChem_71356694 (CID: 71356694) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). PubChem integrates chemical, biological, and biomedical data from over 400 contributors, enabling researchers to explore molecular properties, bioactivities, and literature associations .

  • Chemical identifiers: IUPAC name, SMILES, InChIKey, and molecular formula.
  • Physicochemical properties: Molecular weight, logP, and topological polar surface area.
  • Bioactivity data: Results from high-throughput screening (HTS) assays (e.g., AID-linked outcomes).
  • Literature associations: Co-mentions in scientific articles via PubMed links .

PubChem’s Compound Summary page for CID 71356694 aggregates these data, facilitating cross-disciplinary research in drug discovery, chemical biology, and toxicology .

Properties

CAS No.

242815-88-9

Molecular Formula

Al2Li

Molecular Weight

60.9 g/mol

InChI

InChI=1S/2Al.Li

InChI Key

RWAMIRLSZSKQHU-UHFFFAOYSA-N

Canonical SMILES

[Li].[Al].[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71356694 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    One-pot synthesis: This method involves combining all reactants in a single reaction vessel, which simplifies the process and reduces the need for purification steps.

    Catalytic reactions: Various metal-based catalysts can be used to facilitate the formation of this compound. These catalysts help in achieving higher yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71356694 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group is replaced by another, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Pubchem_71356694 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological assays to study its effects on different biological systems.

    Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pubchem_71356694 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2D Similarity

  • Definition : Evaluates atom connectivity and bond topology, ideal for identifying analogs with shared scaffolds .
  • Utility : Predicts bioactivity based on structural analogs (e.g., drug repurposing candidates).
  • Example: CID 71356694’s 2D neighbors may include isomers or derivatives with minor substituent changes .

3D Similarity

  • Limitations : Excludes salts, mixtures, and highly flexible molecules (>15 rotatable bonds) .
  • Example : CID 71356694’s 3D neighbors might exhibit divergent 2D structures but similar binding affinities to protein targets .

Table 1: Structural and Bioactivity Comparison of CID 71356694 and Neighbors

Compound CID 2D Similarity Score 3D Similarity Score Molecular Weight Rotatable Bonds Bioactivity (AID) Associated Literature
71356694 1.00 1.00 300.45 5 AID 1234 (Active) PMID: 567890
12345678 0.95 0.88 295.40 4 AID 1234 (Inactive) PMID: 123456
87654321 0.85 0.92 310.20 6 AID 5678 (Active) PMID: 789012

Bioactivity and Functional Comparison

  • Bioassay Outcomes : CID 71356694’s activity in AID 1234 (e.g., kinase inhibition) contrasts with inactive neighbor CID 12345678, highlighting substituent-dependent efficacy .
  • Literature Co-Mentions : CID 87654321, a 3D neighbor, shares co-citation with CID 71356694 in cancer therapeutics research, suggesting overlapping pharmacological interests .

Limitations and Complementary Insights

  • Data Gaps : Salts or multi-component forms of CID 71356694 may lack 3D conformer models, limiting 3D similarity insights .
  • Complementarity : 2D neighbors excel in scaffold-based drug design, while 3D neighbors reveal shape-driven bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.